molecular formula C7H6O B13817679 2,5-Heptadiyn-4-one

2,5-Heptadiyn-4-one

Cat. No.: B13817679
M. Wt: 106.12 g/mol
InChI Key: UBXCIYAIGASSIT-UHFFFAOYSA-N
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Description

2,5-Heptadiyn-4-one is an organic compound with the molecular formula C7H6O. It is characterized by the presence of two triple bonds and a ketone functional group. This compound is also known as Di(1-propynyl) ketone and has a molecular weight of 106.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Heptadiyn-4-one can be synthesized through various methods. One common approach involves the reaction of dehydroacetic acid with aqueous amines. This reaction proceeds smoothly at temperatures near or slightly above room temperature . Another method involves the reaction of 3-acetyl-4-hydroxy-6-methyl-2-pyrone with aqueous amines to yield 2,6-bis-(alkylamino)-2,5-heptadien-4-ones, which can then be converted to this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2,5-Heptadiyn-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of triple bonds and a ketone group makes it a versatile compound for different types of chemical transformations .

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,5-Heptadiyn-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Heptadiyn-4-one involves its interaction with various molecular targets and pathways. The compound’s reactivity, particularly its ability to undergo nucleophilic substitution and oxidation-reduction reactions, allows it to interact with enzymes and other biomolecules. This interaction can lead to the modulation of biochemical pathways and cellular processes .

Properties

Molecular Formula

C7H6O

Molecular Weight

106.12 g/mol

IUPAC Name

hepta-2,5-diyn-4-one

InChI

InChI=1S/C7H6O/c1-3-5-7(8)6-4-2/h1-2H3

InChI Key

UBXCIYAIGASSIT-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)C#CC

Origin of Product

United States

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